Diethyl 2-heptylmalonate
Overview
Description
Diethyl 2-heptylmalonate is a chemical compound with the molecular formula C14H26O4 . It is primarily used for research and development purposes .
Synthesis Analysis
Diethyl 2-heptylmalonate can be synthesized from diethyl malonate . Diethyl malonate is a versatile compound that can be used to synthesize a variety of other compounds, including chiral halogenated acetic acids .Molecular Structure Analysis
The molecular structure of Diethyl 2-heptylmalonate consists of 14 carbon atoms, 26 hydrogen atoms, and 4 oxygen atoms . The molecular weight of the compound is 258.35 .Chemical Reactions Analysis
As a derivative of diethyl malonate, Diethyl 2-heptylmalonate can be combined with urea under the action of a strong base to form a barbiturate . In this case, diethyl diethylmalonate plus urea forms barbital under the action of sodium ethoxide .Physical And Chemical Properties Analysis
Diethyl 2-heptylmalonate is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed . The compound has a molecular weight of 258.35 .Scientific Research Applications
Synthesis Applications
Building Block in Organic Synthesis : Diethyl 2-fluoromalonate ester, closely related to diethyl 2-heptylmalonate, has been used as a building block in the synthesis of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives. This involves nucleophilic aromatic substitution reactions with ortho-fluoronitrobenzene substrates and a series of reactions like decarboxylation, esterification, and reductive cyclisation (Harsanyi et al., 2014).
Intermediate in Pharmaceutical Synthesis : Diethyl 2-(2-chloronicotinoyl)malonate, a compound in the same family, acts as a nitrogen-containing water-soluble carboxylic acid and is an important intermediate in the synthesis of small molecule anticancer drugs (Xiong et al., 2018).
Synthesis of Arylglycines : Diethyl N-Boc-iminomalonate, a variant of diethyl 2-heptylmalonate, has been utilized for synthesizing substituted aryl N-Boc-aminomalonates and subsequently hydrolyzed to produce arylglycines, which are useful in pharmaceutical applications (Calí & Begtrup, 2004).
Safety And Hazards
properties
IUPAC Name |
diethyl 2-heptylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-4-7-8-9-10-11-12(13(15)17-5-2)14(16)18-6-3/h12H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJIXCXMVYTMCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277092 | |
Record name | Diethyl 2-heptylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-heptylmalonate | |
CAS RN |
607-83-0 | |
Record name | 607-83-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=827 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 2-heptylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIETHYL HEPTYLMALONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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